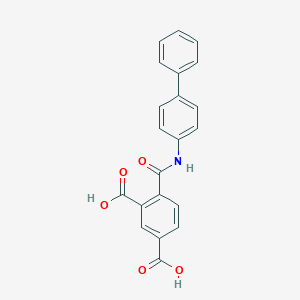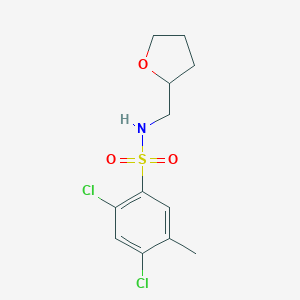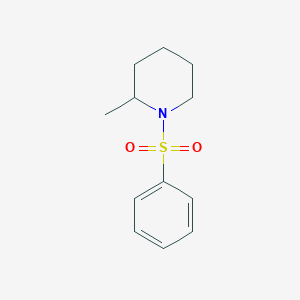![molecular formula C23H32N2O6S2 B497491 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine CAS No. 700852-08-0](/img/structure/B497491.png)
1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine, also known as BMS-204352, is a synthetic compound that belongs to the class of sulfonyl piperazine derivatives. It was first synthesized in the late 1990s and has since been studied for its potential applications in scientific research. BMS-204352 is a potent and selective inhibitor of the human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is involved in the conversion of inactive cortisone to active cortisol in the body.
Wirkmechanismus
1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine works by binding to the active site of the 11β-HSD1 enzyme, preventing it from converting cortisone to cortisol. This leads to a decrease in cortisol levels and an increase in cortisone levels in the body. The exact mechanism of how this affects metabolic disorders is still under investigation, but it is thought to involve the regulation of glucose metabolism, insulin sensitivity, and inflammation.
Biochemical and Physiological Effects:
In animal studies, this compound has been shown to reduce cortisol levels and improve glucose tolerance, insulin sensitivity, and lipid metabolism. It has also been shown to have anti-inflammatory effects and to protect against the development of atherosclerosis. However, the effects of this compound in humans are still under investigation, and more clinical trials are needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine is its potency and selectivity for the 11β-HSD1 enzyme. This makes it a valuable tool for studying the role of this enzyme in metabolic disorders and for developing new therapies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life in the body, which may limit its effectiveness in humans.
Zukünftige Richtungen
There are several future directions for the research on 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine. One area of interest is the development of more potent and selective inhibitors of the 11β-HSD1 enzyme, which could lead to the development of new therapies for metabolic disorders. Another area of interest is the investigation of the effects of this compound on other physiological processes, such as the immune system and the central nervous system. Finally, more clinical trials are needed to determine the safety and efficacy of this compound in humans, and to identify potential side effects or interactions with other drugs.
Synthesemethoden
The synthesis of 1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine involves several steps, starting from the reaction of 2-methylpiperazine with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride and 1,2-dibromoethane to form the final product. The overall yield of the synthesis is around 20%, and the purity of the compound can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine has been extensively studied for its potential applications in scientific research, particularly in the field of endocrinology. The compound is a potent and selective inhibitor of the 11β-HSD1 enzyme, which is involved in the regulation of cortisol levels in the body. Elevated levels of cortisol have been linked to various metabolic disorders, such as obesity, diabetes, and cardiovascular disease. Therefore, inhibition of 11β-HSD1 has been proposed as a potential therapeutic strategy for these conditions.
Eigenschaften
IUPAC Name |
1,4-bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-2-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6S2/c1-15-14-24(32(26,27)22-10-8-20(30-6)16(2)18(22)4)12-13-25(15)33(28,29)23-11-9-21(31-7)17(3)19(23)5/h8-11,15H,12-14H2,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXMPAHCAOTCPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497409.png)
![1,4-Bis[(2,5-dimethylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497412.png)

![2-Methyl-1,4-bis[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B497414.png)



![1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B497419.png)


![4-(Ethoxycarbonyl)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B497425.png)
![2-{2-[4-(Benzoylamino)phenyl]-2-oxoethyl}isoquinolinium](/img/structure/B497426.png)

![1-[2-(3,4-Dichlorophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide](/img/structure/B497430.png)